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molecular formula C26H18N2O6 B8484090 4,5-Diamino-1,8-dihydroxy-2,7-diphenoxyanthracene-9,10-dione CAS No. 88603-50-3

4,5-Diamino-1,8-dihydroxy-2,7-diphenoxyanthracene-9,10-dione

Cat. No. B8484090
M. Wt: 454.4 g/mol
InChI Key: ZYFCHAMUKWQTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04689171

Procedure details

When the process described in Example 165a is carried out and, instead of the anthraquinone derivative mentioned there, 5.7 g of 1,8-diamino-4,5-dihydroxy-3,6-diphenoxyanthraquinone (preparation see Example 351a) are used, then 4.2 g, corresponding to 80% of theory, of 1,8-diamino-4,5-dihydroxy-3,6-di-n-butoxyanthraquinone are obtained, the colour shade of which on silica gel is a blue with the Indicator Number 14.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.[NH2:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[C:25]([OH:41])[C:26]([O:34][C:35]4C=C[CH:38]=[CH:37][CH:36]=4)=[CH:27][C:28]=3[NH2:33])[C:23](=[O:42])[C:22]=2[C:21]([OH:43])=[C:20]([O:44][C:45]2C=C[CH:48]=[CH:47][CH:46]=2)[CH:19]=1>>[NH2:33][C:28]1[C:29]2[C:30](=[O:32])[C:31]3[C:22](=[C:21]([OH:43])[C:20]([O:44][CH2:45][CH2:46][CH2:47][CH3:48])=[CH:19][C:18]=3[NH2:17])[C:23](=[O:42])[C:24]=2[C:25]([OH:41])=[C:26]([O:34][CH2:35][CH2:36][CH2:37][CH3:38])[CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
NC1=CC(=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)N)OC1=CC=CC=C1)O)=O)O)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)N)OCCCC)O)=O)O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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